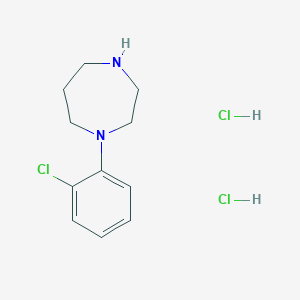
6-(2-Chloro-4-fluorophenyl)pyridin-2-amine hydrochloride
Overview
Description
“6-(2-Chloro-4-fluorophenyl)pyridin-2-amine hydrochloride” is a chemical compound with the CAS number 1803603-68-0 . It has a molecular weight of 259.11 .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H9Cl2FN2 . The InChI code is 1S/C11H8ClFN2.ClH/c12-9-6-7(13)4-5-8(9)10-2-1-3-11(14)15-10;/h1-6H,(H2,14,15);1H .
Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .
Scientific Research Applications
Anticancer Activity :
- Amine derivatives of pyridine compounds, including structures similar to 6-(2-Chloro-4-fluorophenyl)pyridin-2-amine hydrochloride, have shown promising results in anticancer activity. In a study by Vinayak, Sudha, and Lalita (2017), novel amine derivatives were synthesized and displayed significant cytotoxicity against human cancer cell lines like HeLa, Caco-2, and HepG2 (Vinayak, Sudha, & Lalita, 2017).
Synthesis for Radiolabeling :
- Lee and Chi (1999) described a method for preparing (fluoromethyl)pyridyl-substituted amines, relevant to the synthesis of this compound, for labeling with the radionuclide fluorine-18. This process is crucial for developing radiotracers used in positron emission tomography (PET) imaging (Lee & Chi, 1999).
Metal Ion Binding and Fluorescence Studies :
- Research by Liang et al. (2009) on structures similar to the subject compound focused on metal ion affinities and fluorescence properties. They found that metal complexes of these compounds can accommodate small molecules, potentially useful in detecting metal ions or small organic molecules (Liang et al., 2009).
Pharmacological Screening :
- Kumar, Drabu, and Shalini (2017) synthesized pyrimidin-2-amine derivatives, similar in structure to the query compound, and screened them for anti-inflammatory activity. Some compounds showed significant reduction in edema volume, indicating potential anti-inflammatory properties (Kumar, Drabu, & Shalini, 2017).
Synthesis of Organometallic Compounds :
- A study on fluorinated sterically bulky mononuclear and binuclear 2-iminopyridylnickel halides, including compounds structurally similar to this compound, focused on their synthesis and application in ethylene polymerization, as discussed by Zhang et al. (2021) (Zhang et al., 2021).
Synthesis of Novel Pyridinones :
- Patel, Gandhi, and Sharma (2010) described the synthesis of pyridinones, structurally similar to this compound, and their potential antimicrobial activity. This illustrates the compound's relevance in developing new antimicrobial agents (Patel, Gandhi, & Sharma, 2010).
Safety and Hazards
The safety information for “6-(2-Chloro-4-fluorophenyl)pyridin-2-amine hydrochloride” indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Future Directions
properties
IUPAC Name |
6-(2-chloro-4-fluorophenyl)pyridin-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2.ClH/c12-9-6-7(13)4-5-8(9)10-2-1-3-11(14)15-10;/h1-6H,(H2,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGFOKDLKOZFSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N)C2=C(C=C(C=C2)F)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Methyl-5-[(pyrrolidin-2-yl)methyl]imidazolidine-2,4-dione hydrochloride](/img/structure/B1435487.png)

![2-oxo-1H,2H,5H,7H,8H-pyrano[4,3-b]pyridine-3-carbaldehyde](/img/structure/B1435489.png)
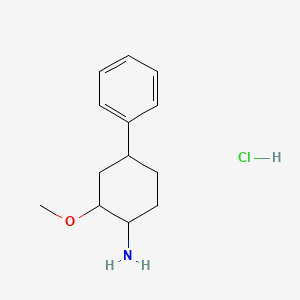
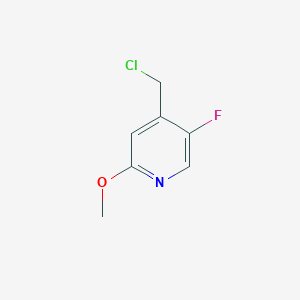

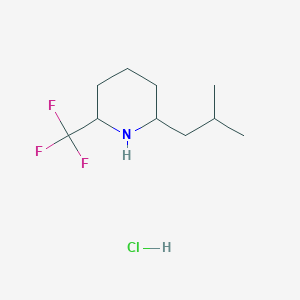
![oxalic acid; tert-butyl N-[(1R,5S,6r)-3-azabicyclo[3.1.1]heptan-6-yl]carbamate](/img/structure/B1435499.png)

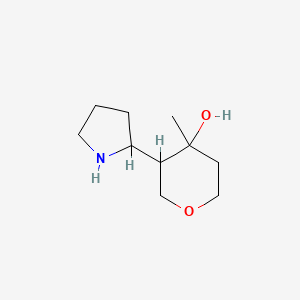
![1-[(2-chloro-5-nitrophenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B1435503.png)

